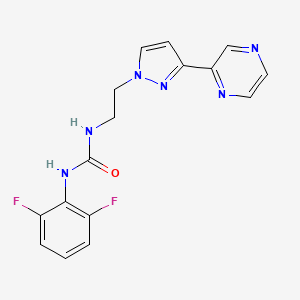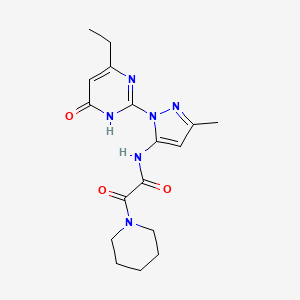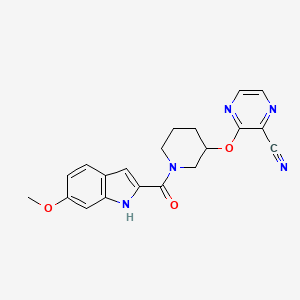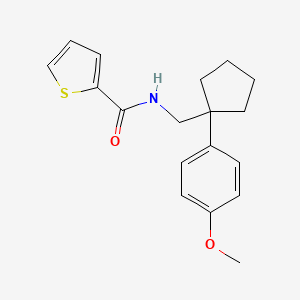
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that is commonly referred to as DFP-10825. It is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antimicrobial Applications
1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, due to its structural complexity, is likely to be involved in the synthesis of novel compounds with potential antimicrobial properties. A study by Holla et al. (2006) demonstrates the synthesis of pyrazolo[3,4-d]pyrimidine derivatives showing antimicrobial activity, illustrating how derivatives of similar complex molecules can be utilized in developing antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anticancer Potential
The structure of 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea suggests its potential utility in synthesizing compounds with anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited significant anticancer activity, highlighting the anticancer potential of complex urea derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Gelation and Material Science Applications
The chemical structure similar to 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been investigated for applications in material science, such as hydrogel formation, which is crucial for biomedical applications. Lloyd and Steed (2011) explored the anion tuning of gelation properties in low molecular weight hydrogelators, indicating the relevance of urea derivatives in creating tunable materials for various applications (Lloyd & Steed, 2011).
Inhibitors in Biochemical Pathways
Compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea have been studied for their inhibitory effects on biochemical pathways. Getlik et al. (2012) designed and evaluated N-pyrazole, N'-thiazole urea inhibitors of the MAP kinase p38α, illustrating the potential of such compounds in therapeutic applications targeting specific biochemical pathways (Getlik, Grütter, Simard, Nguyen, Robubi, Aust, van Otterlo, & Rauh, 2012).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2817790.png)
![5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B2817791.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2817794.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2817795.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817798.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2817802.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)